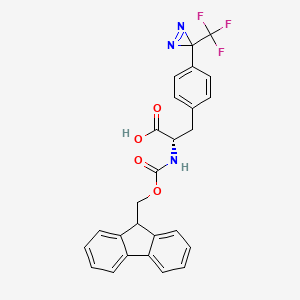

Fmoc-(Tmd)Phe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-(Tmd)Phe is a compound that is often used in organic synthesis. The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group . The Fmoc group is often used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), as its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Synthesis Analysis

The synthesis of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques . The chemical concept of SPPS is based on the successive coupling of N α-protected amino acids (equipped with suitable side chain protecting groups) to a growing peptide chain which is immobilized on a solid support . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

The this compound molecule contains a total of 60 bond(s). There are 40 non-H bond(s), 21 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 N azo-derivative(s) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structure and the presence of the Fmoc group. The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule, which can promote the association of building blocks .Wirkmechanismus

Target of Action

Fmoc-(Tmd)Phe, also known as Fmoc-L-Photo-Phe-OH, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications due to their ability to hold large amounts of water while maintaining their structure .

Mode of Action

The Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound compound plays a key role in the self-assembly of hydrogels . The Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to the self-assembly of this compound to gel formation . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Pharmacokinetics

It is known that the compound forms hydrogels, which are often used in drug delivery systems . These hydrogels can be solubilized above the critical concentration to induce gel formation .

Result of Action

The result of this compound action is the formation of hydrogels . These hydrogels are formed through the self-assembly of the compound, and they have been found to be important in biomedical applications . A new polymorphic form of this compound has been reported after transitioning to hydrogel .

Action Environment

The action of this compound is influenced by several environmental factors. The pH and the presence of buffer ions play a significant role in the self-assembly of this compound to gel formation . Physical and thermal stimuli can also be used for solubilizing this compound above the critical concentration to induce gel formation .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Fmoc-(Tmd)Phe is its stability, which makes it an ideal building block for peptide synthesis. It also has a high yield and purity, making it easy to work with in the lab. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Zukünftige Richtungen

The future directions for Fmoc-(Tmd)Phe research are vast. One potential application is in the development of new drugs for the treatment of various diseases. This compound can also be used to synthesize new peptides with specific biological activities. Another potential direction is to study the mechanism of action of this compound to better understand its biochemical and physiological effects.

Conclusion:

In conclusion, this compound is a promising compound with various applications in the fields of drug development, peptide synthesis, and biochemistry. Its stability and ability to form stable peptide bonds make it an ideal building block for peptide synthesis. Further research is needed to fully understand its mechanism of action and potential applications in the future.

Synthesemethoden

The synthesis of Fmoc-(Tmd)Phe involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The carboxyl group of Boc-phenylalanine is then activated with a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and reacted with Fmoc-Tmd-OH to form this compound. The final product is obtained after deprotection of the Boc group using trifluoroacetic acid (TFA).

Wissenschaftliche Forschungsanwendungen

Fmoc-(Tmd)Phe has been extensively used in peptide synthesis due to its ability to form stable peptide bonds. It is also used as a building block for the synthesis of bioactive peptides such as neuropeptides, hormones, and enzyme inhibitors. This compound has been used in the development of drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N3O4/c27-26(28,29)25(31-32-25)16-11-9-15(10-12-16)13-22(23(33)34)30-24(35)36-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,30,35)(H,33,34)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXIAQUVGJCYSA-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)

![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)

![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)

![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)